![molecular formula C19H18ClF4N3O2 B2487182 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate CAS No. 338415-48-8](/img/structure/B2487182.png)
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The molecule also contains a trifluoromethyl group (-CF3), a chloro group (-Cl), and a fluorobenzenecarboxylate group .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various types of chemical reactions . For instance, the synthesis of piperazine derivatives has been reported to involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. The “2-pyridinyl” indicates a pyridine ring (a six-membered ring with one nitrogen atom) substituted at the 2-position. The “3-Chloro-5-(trifluoromethyl)” indicates a chlorine atom and a trifluoromethyl group attached at the 3- and 5-positions of the pyridine ring, respectively . The “4-fluorobenzenecarboxylate” indicates a benzenecarboxylate group (a benzene ring with a carboxylate group) substituted with a fluorine atom at the 4-position .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For instance, the pyridine ring can undergo electrophilic substitution reactions, while the piperazine ring can undergo reactions with electrophiles due to the presence of nitrogen atoms . The trifluoromethyl group can also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of electronegative atoms like nitrogen, chlorine, and fluorine could make the compound polar, affecting its solubility in different solvents . The trifluoromethyl group could increase the compound’s stability and resistance to metabolism if it’s used in a biological context .Aplicaciones Científicas De Investigación
Agrochemical Applications
Protection of Crops from Pests:- The combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety contributes to their biological activity .
Organic Synthesis
Intermediate for Fluazifop Synthesis:- The number of chlorine atoms introduced to the pyridine ring can be controlled by adjusting the molar ratio of chlorine gas and reaction conditions .
Chemical Properties
Solubility and Reactivity:- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is soluble in various organic solvents such as ethanol, ether, and dichloromethane .
Other Potential Applications
Antimicrobial Effects:Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are often used in the pharmaceutical and agrochemical industries . They are thought to interact with a variety of biological targets, but the specific targets would depend on the exact structure of the compound.
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it affects. Trifluoromethylpyridine derivatives are often involved in a variety of biological processes due to their interaction with different targets .
Result of Action
Similar compounds are often used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Propiedades
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF4N3O2/c20-16-11-14(19(22,23)24)12-25-17(16)27-7-5-26(6-8-27)9-10-29-18(28)13-1-3-15(21)4-2-13/h1-4,11-12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHLLHACUPDBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)F)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[2-(4-methylpiperidyl)acetylamino]benzoate](/img/structure/B2487101.png)
![6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487102.png)
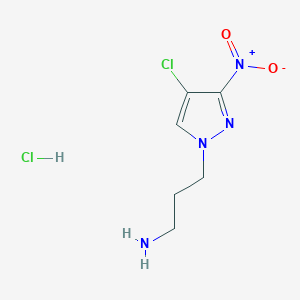

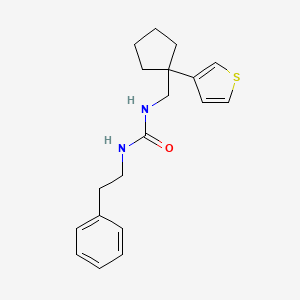
![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487107.png)
![Furan-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487108.png)
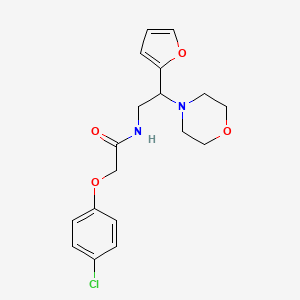
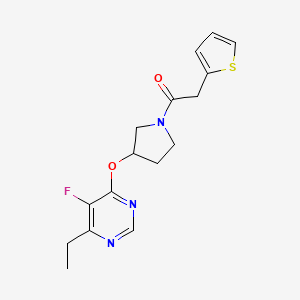
![N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2487115.png)
![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2487116.png)
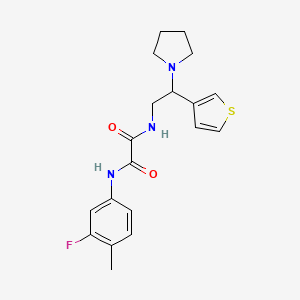
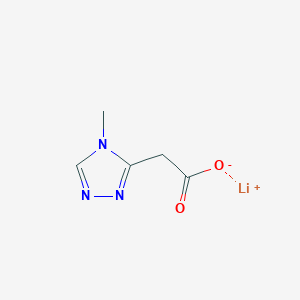
![2-Amino-4-(2-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2487122.png)